2-amino-4-(2,3,4-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(2,3,4-TRIMETHOXYPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound is notable for its potential pharmacological properties and its structural complexity, which makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,3,4-TRIMETHOXYPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of 1,3-cyclopentadione, 3,4,5-trimethoxybenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . This reaction proceeds through a series of condensation and cyclization steps to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2,3,4-TRIMETHOXYPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted products depending on the nucleophile used.
Scientific Research Applications
2-AMINO-4-(2,3,4-TRIMETHOXYPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2,3,4-TRIMETHOXYPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is related to the disruption of tubulin polymerization, which blocks cell division during the metaphase stage . This interaction with the colchicine-binding site on tubulin leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately causing apoptotic cell death .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4H-CHROMENE-3-CARBONITRILE: Known for its antiproliferative and antimicrobial activities.
3-CYANOPYRIDINES: Exhibits antiproliferative activity and is used in similar biological studies.
2-AMINOCHROMENO[2,3-B]PYRIDINE-3-CARBONITRILES: Studied for their antiproliferative properties.
Uniqueness
2-AMINO-4-(2,3,4-TRIMETHOXYPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE stands out due to its unique structural features, such as the presence of a cyclohepta[b]pyridine ring fused with a trimethoxyphenyl group. This structural complexity contributes to its diverse reactivity and potential pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23N3O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-amino-4-(2,3,4-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H23N3O3/c1-24-16-10-9-13(18(25-2)19(16)26-3)17-12-7-5-4-6-8-15(12)23-20(22)14(17)11-21/h9-10H,4-8H2,1-3H3,(H2,22,23) |
InChI Key |
CKBKPOBGNHSRAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=C(C(=NC3=C2CCCCC3)N)C#N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.